molecular formula C16H19BrN4O2 B2964199 5-bromo-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}furan-2-carboxamide CAS No. 1797974-81-2

5-bromo-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}furan-2-carboxamide

Cat. No.: B2964199
CAS No.: 1797974-81-2
M. Wt: 379.258
InChI Key: SGTRWCAQHBKEON-UHFFFAOYSA-N
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Description

5-bromo-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}furan-2-carboxamide is a complex organic compound that features a bromine atom, a furan ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}furan-2-carboxamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperatures, and reaction times to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

5-bromo-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-bromo-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}furan-2-carboxamide apart is its unique combination of functional groups, which can confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

5-bromo-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O2/c1-11-9-12(10-18-15(22)13-5-6-14(17)23-13)20-16(19-11)21-7-3-2-4-8-21/h5-6,9H,2-4,7-8,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTRWCAQHBKEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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